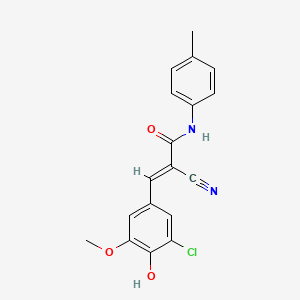

(E)-3-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-2-CYANO-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE

描述

(E)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N~1~-(4-methylphenyl)-2-propenamide is a synthetic small molecule characterized by a propenamide backbone with distinct substituents: a chloro group at position 3, hydroxyl and methoxy groups at positions 4 and 5 of the phenyl ring, and a cyano group adjacent to the amide linkage. The (E)-stereochemistry of the propenamide moiety is critical for its structural stability and interaction with biological targets.

属性

IUPAC Name |

(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-11-3-5-14(6-4-11)21-18(23)13(10-20)7-12-8-15(19)17(22)16(9-12)24-2/h3-9,22H,1-2H3,(H,21,23)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODYATDDBINYIW-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N~1~-(4-methylphenyl)-2-propenamide, commonly referred to as a derivative of propenamide, has attracted attention due to its potential biological activities. This compound features a complex structure that includes aromatic rings and functional groups that may contribute to its pharmacological effects.

Chemical Structure

The compound can be represented by the following structural formula:

This structure suggests the presence of multiple functional groups that may interact with biological systems, potentially leading to various therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to this propenamide derivative exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives have shown selective cytotoxicity against tumor cells while sparing normal cells.

- Antimicrobial Effects : Compounds with similar structures have been evaluated for their ability to inhibit the growth of bacteria and fungi.

- Enzyme Inhibition : Many derivatives demonstrate inhibitory effects on enzymes such as urease and acetylcholinesterase.

Anticancer Activity

A study focusing on related compounds demonstrated that certain propenamide derivatives possess significant anticancer properties. For instance, a derivative with similar structural features was tested against various human tumor cell lines. The results indicated selective cytotoxicity, particularly against melanoma cells, suggesting a potential application in cancer therapy .

Antimicrobial Properties

Research into related compounds has shown promising antimicrobial activity. For example, derivatives were tested against Helicobacter pylori and other bacterial strains, revealing comparable efficacy to standard treatments like metronidazole . The structure-activity relationship (SAR) studies indicated that specific substitutions on the aromatic rings enhance antimicrobial potency.

Enzyme Inhibition

The ability of propenamide derivatives to inhibit enzymes is another area of interest. A notable study reported that certain compounds exhibited potent urease inhibition, which is crucial for treating conditions like peptic ulcers caused by H. pylori infection . Additionally, some derivatives showed promising results as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Cytotoxicity Against Melanoma Cells

In a recent investigation, a compound structurally similar to our target was evaluated for its effects on human melanoma cells (VMM917). The study utilized MTT assays to measure cell viability and flow cytometry for cell cycle analysis. The results indicated a significant reduction in cell viability and an arrest in the S phase of the cell cycle, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of various synthesized propenamide derivatives against multiple bacterial strains. The results demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating the potential for these compounds in treating bacterial infections .

Data Table: Summary of Biological Activities

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other propenamide derivatives and aromatic nitriles. Key comparisons include:

Key Observations :

- Cyanogroup Role: The cyano group in both the target compound and the naphthyridine derivative likely contributes to π-stacking interactions with kinase active sites, though the latter’s naphthyridine core offers greater planarity for target engagement .

- Amide vs. Carboxamide : The propenamide’s flexible backbone contrasts with the rigid naphthyridine-carboxamide, suggesting divergent pharmacokinetic profiles (e.g., solubility, metabolic stability) .

常见问题

Q. What are the recommended synthetic routes for (E)-3-(3-Cl-4-OH-5-MeO-phenyl)-2-cyano-N-(4-methylphenyl)propenamide, and how can reaction yields be optimized?

The compound can be synthesized via a multi-step pathway involving:

- Esterification : Reacting substituted benzoic acids with alcohols under acid catalysis to form intermediates (e.g., 4-bromo-phenyl ester derivatives) .

- Amidation : Using coupling agents (e.g., EDCI/HOBt) to introduce the cyano and aryl substituents.

- Stereochemical control : Maintaining the (E)-configuration via pH and temperature adjustments during propenamide formation. Yield optimization requires Design of Experiments (DoE) methodologies, such as factorial design, to evaluate variables like solvent polarity, catalyst loading, and reaction time .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling high-resolution data and twinning. Key steps include:

- Assigning anisotropic displacement parameters for non-hydrogen atoms.

- Applying restraints to disordered regions (e.g., methoxy or hydroxyl groups).

- Validating hydrogen-bonding networks via Fourier difference maps .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- NMR spectroscopy : Assign peaks for aromatic protons (δ 6.8–7.4 ppm), cyano groups (C≡N stretch at ~2200 cm⁻¹ in IR), and stereochemical confirmation via coupling constants (e.g., JE-config > 12 Hz) .

- HPLC-MS : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Elemental analysis : Validate empirical formula (C19H16ClN2O3) with <0.4% deviation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in understanding this compound's electronic properties?

- Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to:

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystal structures?

Apply graph set analysis (Etter’s formalism) to categorize intermolecular interactions:

Q. How do steric and electronic effects influence the compound's reactivity in cross-coupling reactions?

- Steric effects : The 3-Cl and 5-MeO groups hinder nucleophilic attack at the ortho position.

- Electronic effects : The electron-withdrawing cyano group activates the propenamide backbone for Michael additions. Validate via Hammett plots correlating substituent σ values with reaction rates .

Q. What experimental protocols mitigate challenges in crystallizing this compound?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) with anti-solvents (hexane) for vapor diffusion.

- Temperature gradients : Slow cooling from 60°C to 4°C to enhance crystal nucleation.

- Additive screening : Use ionic liquids (e.g., [BMIM][BF4]) to reduce lattice defects .

Methodological Considerations

Q. How can Bayesian optimization improve reaction condition screening for derivatives of this compound?

- Define a parameter space (temperature, catalyst, solvent) and use Gaussian process regression to predict optimal conditions.

- Iterate with <20 experiments to achieve >90% yield in Suzuki-Miyaura couplings .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

- Apply meta-analysis with random-effects models to account for variability in assay protocols.

- Use PCA (Principal Component Analysis) to isolate confounding variables (e.g., solvent polarity, cell line differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。